molecular formula C7H13NO B13069300 3-(But-2-EN-1-yloxy)azetidine

3-(But-2-EN-1-yloxy)azetidine

Cat. No.: B13069300
M. Wt: 127.18 g/mol
InChI Key: YYCLIMXDXGEQMO-NSCUHMNNSA-N
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Description

3-(But-2-en-1-yloxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the but-2-en-1-yloxy group in this compound adds further complexity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(But-2-en-1-yloxy)azetidine, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of azetidines bearing various functional groups .

Industrial Production Methods

Industrial production of azetidines often involves the polymerization of aziridine and azetidine monomers. This process can be controlled through anionic and cationic ring-opening polymerization mechanisms, which are used to produce polyamines with various structures . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(But-2-en-1-yloxy)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(But-2-en-1-yloxy)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(But-2-en-1-yloxy)azetidine involves its interaction with molecular targets and pathways. The compound’s unique ring strain and functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. For example, azetidine-containing compounds have been shown to inhibit specific enzymes and receptors, contributing to their pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

    Azetidine-2-carboxylic acid: A derivative of azetidine with a carboxylic acid functional group.

Uniqueness

3-(But-2-en-1-yloxy)azetidine is unique due to its specific functional group (but-2-en-1-yloxy) and the four-membered azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-[(E)-but-2-enoxy]azetidine

InChI

InChI=1S/C7H13NO/c1-2-3-4-9-7-5-8-6-7/h2-3,7-8H,4-6H2,1H3/b3-2+

InChI Key

YYCLIMXDXGEQMO-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC1CNC1

Canonical SMILES

CC=CCOC1CNC1

Origin of Product

United States

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